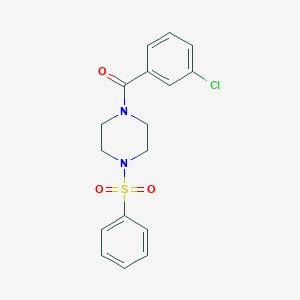
1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine is not fully understood. However, it has been suggested that it may work by modulating the levels of certain neurotransmitters in the brain. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce anxiety and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine in lab experiments is its high purity. This allows for accurate and reproducible results. However, one of the limitations is that it can be difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an analgesic. Studies are needed to determine its effectiveness in treating chronic pain. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis method of 1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine involves the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield the final compound. This method has been optimized and yields a high purity product.
Scientific Research Applications
1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-(2-Chlorobenzyl)-4-(2-fluorobenzoyl)piperazine |
|---|---|
Molecular Formula |
C18H18ClFN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20/h1-8H,9-13H2 |
InChI Key |
LIXJBAWBBJEDPM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
